m-Tolyl p-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an intermediate in the biosynthesis of heme, which is essential for oxygen transport and energy production in living organisms . Aminolevulinic acid is used in medical and scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminolevulinic acid can be synthesized through several methods. One common synthetic route involves the condensation of glycine with succinyl-CoA, catalyzed by the enzyme aminolevulinic acid synthase. This reaction occurs under physiological conditions and is a key step in the heme biosynthesis pathway .
Industrial Production Methods
Industrial production of aminolevulinic acid typically involves microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce aminolevulinic acid. The fermentation process is optimized to maximize yield and purity, and the compound is subsequently extracted and purified for various applications .
Chemical Reactions Analysis
Types of Reactions
Aminolevulinic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form protoporphyrin IX, a precursor to heme.
Reduction: Under certain conditions, aminolevulinic acid can be reduced to form other intermediates in the heme biosynthesis pathway.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving aminolevulinic acid include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving aminolevulinic acid include protoporphyrin IX, heme, and various intermediates in the heme biosynthesis pathway .
Scientific Research Applications
Aminolevulinic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of porphyrins and other heme-related compounds.
Biology: Aminolevulinic acid is studied for its role in cellular metabolism and its involvement in the heme biosynthesis pathway.
Medicine: It is used in photodynamic therapy for the treatment of actinic keratosis and certain types of cancer.
Mechanism of Action
The mechanism of action of aminolevulinic acid involves its conversion to protoporphyrin IX, which accumulates in cells. When exposed to light, protoporphyrin IX generates reactive oxygen species that cause cell damage and death. This mechanism is exploited in photodynamic therapy to selectively target and destroy cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to aminolevulinic acid include:
Porphobilinogen: Another intermediate in the heme biosynthesis pathway.
Protoporphyrin IX: A direct product of aminolevulinic acid oxidation and a precursor to heme.
Uniqueness
Aminolevulinic acid is unique due to its role as the first committed step in the heme biosynthesis pathway. Its ability to be converted into protoporphyrin IX and subsequently into heme makes it a critical compound in both biological and industrial processes .
Properties
CAS No. |
5517-35-1 |
---|---|
Molecular Formula |
C27H19NO7S |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
(3-methylphenyl) 4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxybenzenesulfonate |
InChI |
InChI=1S/C27H19NO7S/c1-15-5-4-6-17(13-15)35-36(32,33)18-11-9-16(10-12-18)34-22-14-21(29)23-24(25(22)28)27(31)20-8-3-2-7-19(20)26(23)30/h2-14,29H,28H2,1H3 |
InChI Key |
GDBXXYSGUYHFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.